2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide
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Overview
Description
2-(4-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide is an organic compound that features both an aminophenyl group and a naphthalen-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with naphthalen-1-ylmethanol under specific conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Scientific Research Applications
2-(4-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-(4-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-aminophenyl)-N-(phenylmethyl)acetamide
- 2-(4-aminophenyl)-N-(naphthalen-2-ylmethyl)acetamide
- 2-(4-aminophenyl)-N-(anthracen-1-ylmethyl)acetamide
Uniqueness
2-(4-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide is unique due to the presence of both an aminophenyl group and a naphthalen-1-ylmethyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
574739-30-3 |
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Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(4-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide |
InChI |
InChI=1S/C19H18N2O/c20-17-10-8-14(9-11-17)12-19(22)21-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13,20H2,(H,21,22) |
InChI Key |
ZKKMCOPVLLBWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
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